

In-Depth Technical Guide: Safety Profile of Methyl 2,4-dimethyl-5-nitrobenzoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyl 2,4-dimethyl-5-nitrobenzoate*

Cat. No.: *B1600172*

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A comprehensive Safety Data Sheet (SDS) with complete quantitative toxicological data for **Methyl 2,4-dimethyl-5-nitrobenzoate** (CAS No. 202264-66-2) was not publicly available at the time of this writing. The following guide has been compiled using information from available data sheets for this compound, supplemented with data from structurally similar nitroaromatic compounds, and general toxicological principles for this chemical class. All data presented for analogous compounds should be considered as indicative and not a direct substitute for a complete SDS of the specified substance.

Executive Summary

This technical guide provides a detailed overview of the known and anticipated safety profile of **Methyl 2,4-dimethyl-5-nitrobenzoate**. Due to the limited availability of specific toxicological data for this compound, this document leverages information from closely related nitroaromatic compounds to provide a comprehensive assessment for researchers and professionals in drug development. The guide covers physicochemical properties, hazard classifications, and general experimental protocols relevant to the safety assessment of such compounds. Furthermore, it visualizes the metabolic pathways of nitroaromatic compounds and a standard workflow for acute toxicity testing.

Physicochemical Properties

The following table summarizes the available physicochemical properties for **Methyl 2,4-dimethyl-5-nitrobenzoate** and its structural analogs, Methyl 2-nitrobenzoate and Methyl 4-nitrobenzoate. This comparative data is essential for understanding the potential behavior and exposure routes of the target compound.

Property	Methyl 2,4-dimethyl-5-nitrobenzoate	Methyl 2-nitrobenzoate	Methyl 4-nitrobenzoate
CAS Number	202264-66-2	606-27-9	619-50-1
Molecular Formula	C ₁₀ H ₁₁ NO ₄	C ₈ H ₇ NO ₄	C ₈ H ₇ NO ₄
Molecular Weight	209.20 g/mol	181.15 g/mol	181.15 g/mol
Appearance	Solid	Amber Liquid	-
Melting Point	Not available	-13 °C	94-96 °C
Boiling Point	Not available	104-106 °C @ 0.1 hPa	Not available
Purity	95%	Not available	>= 90 - <= 100%

Hazard Identification and Classification

Based on the available Safety Data Sheet from Combi-Blocks for **Methyl 2,4-dimethyl-5-nitrobenzoate**, the GHS classification indicates potential hazards.^[1] The hazard statements for a closely related compound, Methyl 2-methyl-5-nitrobenzoate, suggest it is harmful if swallowed (Acute Toxicity, Oral, Category 4). It is crucial to handle **Methyl 2,4-dimethyl-5-nitrobenzoate** with appropriate caution, assuming it may present similar hazards.

General Hazards Associated with Nitroaromatic Compounds:

- **Toxicity:** Many nitroaromatic compounds are known to be toxic. The toxicity is often related to the number and position of the nitro groups on the aromatic ring.
- **Metabolic Activation:** The nitro group can be metabolically reduced in vivo to form reactive intermediates, such as nitroso and hydroxylamino derivatives, which can bind to cellular

macromolecules like DNA and proteins, leading to cytotoxicity and genotoxicity.

- Skin and Eye Irritation: Direct contact can cause irritation to the skin and eyes.
- Respiratory Tract Irritation: Inhalation of dust or vapors may irritate the respiratory system.

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of **Methyl 2,4-dimethyl-5-nitrobenzoate** are not available. However, standardized protocols are employed for determining the safety of new chemical entities. The following are detailed methodologies for key acute toxicity studies, based on established guidelines.

Acute Oral Toxicity (LD50) Determination

The acute oral toxicity is typically determined using a limit test or a full LD50 study in rodents (e.g., rats or mice).

- Limit Test:
 - A single high dose (e.g., 2000 or 5000 mg/kg body weight) of the test substance is administered orally by gavage to a small group of animals (typically 3-5).
 - The animals are observed for mortality, clinical signs of toxicity, and changes in body weight for a period of 14 days.
 - If no mortality is observed, the LD50 is considered to be greater than the tested dose, and further testing at higher doses may not be necessary.
- Full LD50 Study (e.g., Up-and-Down Procedure):
 - A single animal is dosed with a starting dose level.
 - The animal is observed for a defined period (e.g., 48 hours).
 - If the animal survives, the dose for the next animal is increased by a fixed factor. If the animal dies, the dose for the next animal is decreased.

- This sequential dosing continues until a specified number of reversals in the outcome (survival/death) are observed.
- The LD50 is then calculated using the maximum likelihood method.

Acute Dermal Toxicity

This test assesses the toxicity of a substance upon dermal application.

- The test substance is applied uniformly to a shaved area of the skin (typically on the back) of a group of animals (e.g., rats or rabbits).
- The application site is covered with a porous gauze dressing and a non-irritating tape.
- The animals are observed for 14 days for signs of toxicity and skin reactions at the application site.
- The LD50 is determined based on mortality at different dose levels.

Acute Inhalation Toxicity

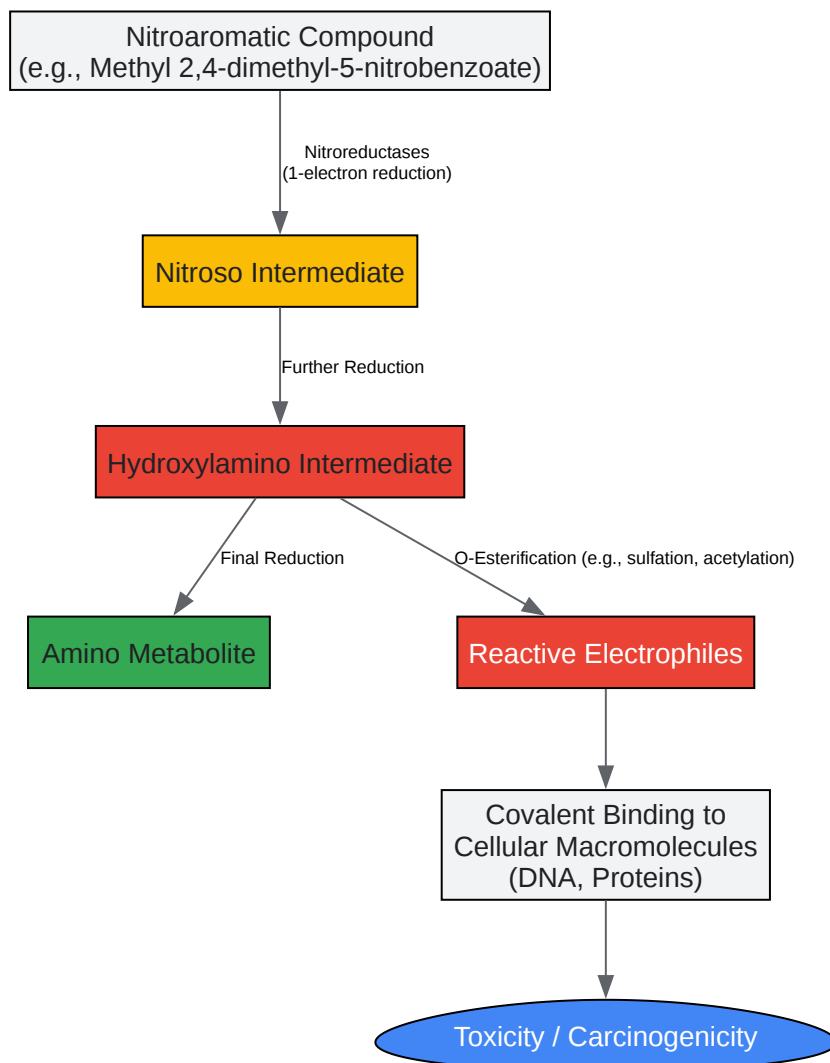
This study evaluates the toxicity of a substance when inhaled.

- Animals are placed in an inhalation chamber and exposed to the test substance as a vapor, aerosol, or dust at a specific concentration for a defined period (typically 4 hours).
- Control animals are exposed to filtered air under the same conditions.
- The animals are observed for 14 days for signs of toxicity.
- The LC50 (median lethal concentration) is determined based on mortality at different exposure concentrations.

Signaling Pathways and Experimental Workflows

Metabolic Activation of Nitroaromatic Compounds

The toxicity of many nitroaromatic compounds is linked to their metabolic activation. The following diagram illustrates the general pathways involved.

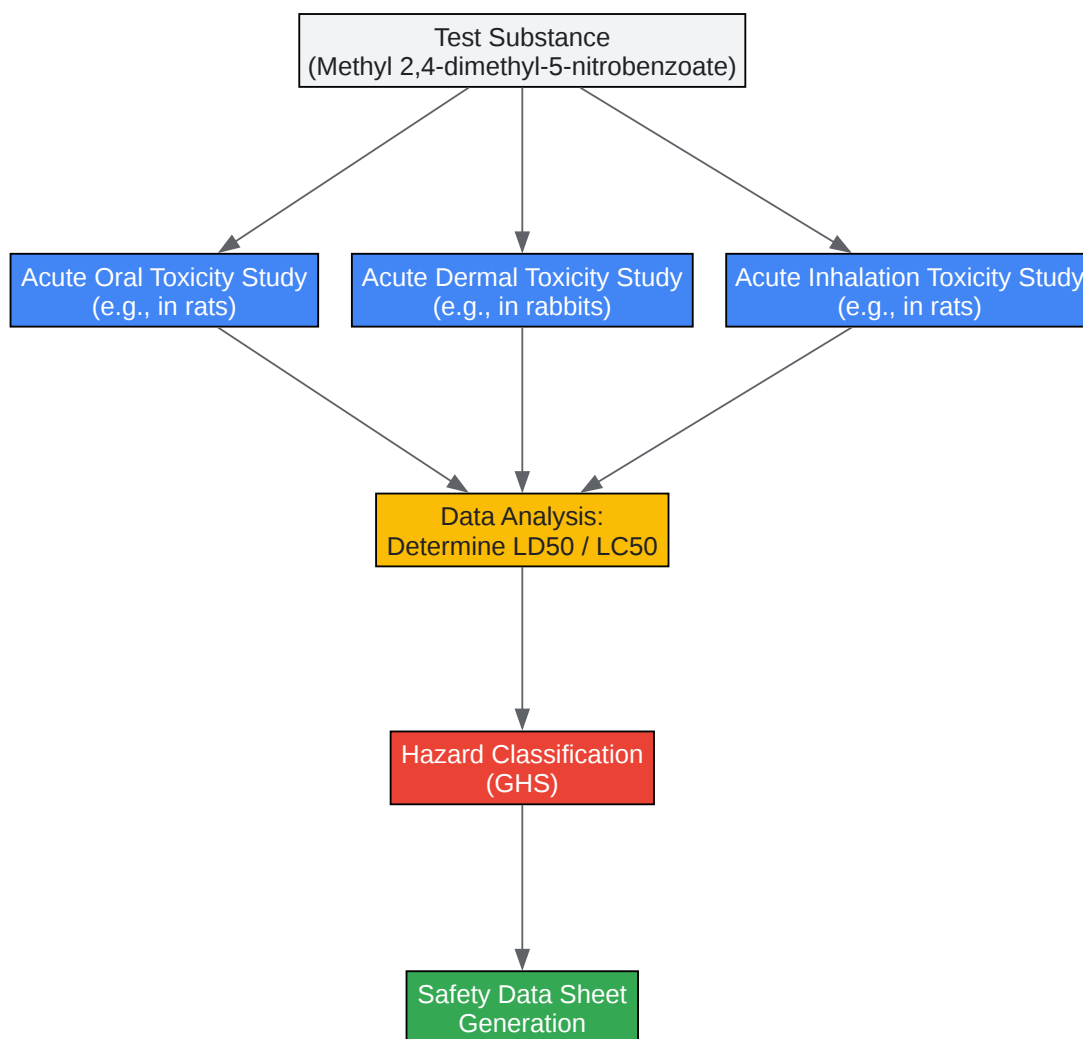


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Caption: Metabolic activation pathway of nitroaromatic compounds.

General Experimental Workflow for Acute Toxicity Assessment

The following diagram outlines a logical workflow for the acute toxicity assessment of a chemical substance.



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Caption: Experimental workflow for acute toxicity assessment.

Conclusion

While a complete safety profile for **Methyl 2,4-dimethyl-5-nitrobenzoate** is not yet publicly available, the information gathered from its structural analogs and the broader class of nitroaromatic compounds provides a solid foundation for its safe handling and use in a research and development setting. It is imperative that this compound be handled with the precautions appropriate for a potentially hazardous substance, including the use of personal protective equipment and adherence to standard laboratory safety protocols. Further toxicological studies are necessary to fully characterize its safety profile. Researchers are strongly encouraged to obtain the full Safety Data Sheet from the supplier before use.

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References

- 1. combi-blocks.com [combi-blocks.com]
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